(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Kinase inhibitor design Regioisomer selectivity Hinge-binding scaffold

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 220658-95-7) is a heterocyclic primary amine building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry due to its purine isosterism. It features a methyl substituent at the 5-position and an aminomethyl group at the 2-position of the fused bicyclic core (C₈H₁₀N₄, MW 162.19).

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
CAS No. 220658-95-7
Cat. No. B2462799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS220658-95-7
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)CN
InChIInChI=1S/C8H10N4/c1-5-2-3-6-8(10-5)12-7(4-9)11-6/h2-3H,4,9H2,1H3,(H,10,11,12)
InChIKeyQJYDSJHXSKOIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 220658-95-7): Chemical-Class Baseline for Research Sourcing


(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 220658-95-7) is a heterocyclic primary amine building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry due to its purine isosterism [1]. It features a methyl substituent at the 5-position and an aminomethyl group at the 2-position of the fused bicyclic core (C₈H₁₀N₄, MW 162.19) . This compound is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research, with the vendor explicitly noting that no analytical data is collected for this product . Its primary amine handle enables rapid derivatization for structure–activity relationship (SAR) exploration, particularly in kinase inhibitor and receptor modulator programs [1].

Why Generic Imidazopyridine Substitution Fails for (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in Kinase-Focused Programs


Within the imidazo[4,5-b]pyridine chemical class, simple in-class substitution is precluded by the regioisomer-dependent selectivity profiles observed across kinase targets. The position of the methyl substituent (5- vs. 6- vs. 7-methyl) and the nature of the 2-position handle (aminomethyl vs. unsubstituted vs. bulkier groups) dramatically alter the hinge-binding orientation in the ATP pocket, leading to divergent selectivity across the kinome [1]. Literature on related imidazo[4,5-b]pyridine series demonstrates that regioisomeric variation can shift selectivity by over 100-fold between closely related kinases such as Aurora-A and Aurora-B or within the TAM family (AXL, MER, TYRO3) [1]. Consequently, procurement of the precise 5-methyl-2-aminomethyl regioisomer is critical for maintaining SAR continuity in hit-to-lead and lead optimization campaigns, where even a single methyl position change invalidates established structure–activity relationships [1].

Quantitative Differentiation Evidence for (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Sourcing Decisions


Regioisomeric Methyl Positioning Dictates Kinase Selectivity Profile: 5-Methyl vs. 6-Methyl vs. 7-Methyl Imidazopyridine Cores

The methyl group position on the imidazo[4,5-b]pyridine core dictates the compound's steric and electronic complementarity to the kinase hinge region. In the TAM kinase inhibitor series, 2,6-disubstituted imidazo[4,5-b]pyridines achieved 0.77 nM potency on AXL with 120- to 900-fold selectivity over MER and TYRO3, while the 2,5-substitution pattern (as in the target compound) is structurally precluded from adopting the same binding mode and is expected to yield a fundamentally different selectivity fingerprint [1]. In Aurora kinase programs, C7-imidazo[4,5-b]pyridine derivatization yielded >1000-fold selectivity for Aurora-A over Aurora-B, whereas the 5-methyl substitution pattern directs substituents toward a different region of the ATP pocket, potentially favoring alternative kinase targets [2]. No direct head-to-head data comparing 5-methyl vs. 6-methyl vs. 7-methyl regioisomers on the same kinase panel is currently publicly available.

Kinase inhibitor design Regioisomer selectivity Hinge-binding scaffold

2-Aminomethyl Handle versus 2-Unsubstituted Core: Impact on Synthetic Tractability and Derivatization Efficiency

The primary amine at the 2-position provides a chemically reactive handle for amide coupling, reductive amination, and urea formation, enabling one-step diversification into ligand libraries. In contrast, the des-methyl or 2-unsubstituted imidazo[4,5-b]pyridine core (e.g., 5-methyl-1H-imidazo[4,5-b]pyridine, CAS 27582-24-7) lacks this reactive group and requires additional functionalization steps, adding 1–2 synthetic steps per analog and reducing parallel synthesis throughput [1]. Vendors list the aminomethyl derivative as having ≥95% purity, making it suitable for direct use in library synthesis without further purification . No publicly available head-to-head comparative yield or purity data across vendors exists.

Medicinal chemistry Building block reactivity Parallel synthesis

Purine Isosterism and ADME Differentiation: Imidazo[4,5-b]pyridine Core vs. Purine-Based Scaffolds

The imidazo[4,5-b]pyridine core is a well-established purine isostere that maintains key hydrogen-bonding interactions with the kinase hinge while altering pharmacokinetic properties compared to purine-based scaffolds [1]. In PDE10A inhibitor programs, scaffold hopping from a ketobenzimidazole to an imidazo[4,5-b]pyridine core eliminated a morpholine metabolic liability while retaining single-digit nanomolar potency, demonstrating the ADME differentiation achievable through this scaffold switch [2]. The 5-methyl-2-aminomethyl substitution provides additional lipophilicity (clogP ~0.5–1.0) relative to the unsubstituted core, which may improve passive permeability while maintaining acceptable solubility [1].

Scaffold hopping ADME optimization Purine isostere

Optimal Research Application Scenarios for (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Based on Quantitative Differentiation


Kinase Inhibitor Hit-to-Lead Programs Requiring 5-Position Methyl SAR Exploration

In kinase drug discovery campaigns where the 5-position of the imidazopyridine hinge binder is hypothesized to interact with a hydrophobic pocket or selectivity pocket, this building block enables direct SAR interrogation. The pre-installed aminomethyl handle at the 2-position allows rapid parallel amide coupling to generate focused libraries probing the solvent-exposed region, while the 5-methyl group occupies a steric volume that is distinct from 6-methyl or 7-methyl analogs, potentially unlocking selectivity against anti-target kinases [1].

Scaffold-Hopping from Purine or Benzimidazole Cores to Mitigate ADME Liabilities

For programs facing metabolic instability or poor permeability with purine-based leads, the (5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine scaffold offers a balanced purine isostere with moderate lipophilicity and a reactive amine for rapid derivatization. This scaffold has been validated in PDE10A programs where the imidazopyridine core eliminated a morpholine-related metabolic liability while maintaining target potency [2]. The 5-methyl substituent further distinguishes this building block from the unsubstituted core by providing additional hydrophobic surface for target engagement.

Parallel Library Synthesis for Kinase Selectivity Profiling

The primary amine functionality enables high-throughput amide coupling with diverse carboxylic acid building blocks, generating compound libraries for broad kinome selectivity profiling. The ≥95% purity specification supports direct use in biological assays without additional purification, reducing workflow cycle time. The 5-methyl substitution pattern provides a unique steric footprint compared to other commercially available imidazopyridine regioisomers (6-methyl, 7-methyl), allowing systematic exploration of methyl position effects on kinase selectivity [1].

TAM Kinase (AXL/MER) Inhibitor Lead Optimization

Although published TAM inhibitor series predominantly feature 2,6-disubstituted imidazo[4,5-b]pyridines with nanomolar potency (AXL IC50 = 0.77 nM) and high selectivity (120–900× over MER/TYRO3), the 5-methyl-2-aminomethyl regioisomer offers a complementary starting point for exploring alternative binding modes within the TAM family or for targeting kinases where 2,5-substitution is preferred [1]. This is especially relevant for programs seeking intellectual property differentiation from the densely patented 2,6-disubstituted chemical space.

Quote Request

Request a Quote for (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.